molecular formula C11H20ClNO2 B3043895 Ethyl 4-aminobicyclo[2.2.2]octane-1-carboxylate hydrochloride CAS No. 949153-20-2

Ethyl 4-aminobicyclo[2.2.2]octane-1-carboxylate hydrochloride

Cat. No.: B3043895
CAS No.: 949153-20-2
M. Wt: 233.73
InChI Key: CKNORKMTOWRWJM-UHFFFAOYSA-N
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Description

Ethyl 4-aminobicyclo[2.2.2]octane-1-carboxylate hydrochloride (CAS: 949153-20-2) is a bicyclic amine-carboxylate derivative with a rigid [2.2.2] bicyclooctane framework. Its molecular formula is C₁₁H₂₀ClNO₂, and it has a molecular weight of 233.74 g/mol . The compound is characterized by an ethyl ester group at position 1 and a primary amine at position 4 of the bicyclic scaffold, stabilized as a hydrochloride salt. This structural rigidity and functional group arrangement make it a valuable intermediate in pharmaceutical synthesis, particularly for modulating pharmacokinetic properties such as solubility and metabolic stability .

Properties

IUPAC Name

ethyl 4-aminobicyclo[2.2.2]octane-1-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO2.ClH/c1-2-14-9(13)10-3-6-11(12,7-4-10)8-5-10;/h2-8,12H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKNORKMTOWRWJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C12CCC(CC1)(CC2)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of ethyl 4-aminobicyclo[2.2.2]octane-1-carboxylate hydrochloride can be achieved through several synthetic routes. One common method involves the enantioselective synthesis of bicyclo[2.2.2]octane-1-carboxylates under metal-free conditions . This process typically involves the use of an organic base to mediate the reaction, resulting in high yields and excellent enantioselectivities. The reaction conditions are mild and operationally simple, making it an attractive method for the synthesis of this compound.

Industrial production methods for this compound may involve bulk manufacturing and custom synthesis to meet specific requirements . These methods ensure the compound is produced in sufficient quantities and with the desired purity for various applications.

Chemical Reactions Analysis

Ethyl 4-aminobicyclo[2.2.2]octane-1-carboxylate hydrochloride undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. For example, oxidation reactions may involve the use of reagents such as potassium permanganate or chromium trioxide, while reduction reactions may use reagents like lithium aluminum hydride or sodium borohydride.

Substitution reactions involving this compound often occur at the amino group or the ester moiety. These reactions can lead to the formation of various derivatives with different functional groups, which can be useful for further chemical modifications and applications.

Scientific Research Applications

Ethyl 4-aminobicyclo[2.2.2]octane-1-carboxylate hydrochloride has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . Its unique bicyclic structure makes it an interesting scaffold for the development of new compounds with potential biological activities.

In biology and medicine, this compound is studied for its potential pharmacological properties. It may serve as a lead compound for the development of new drugs targeting specific molecular pathways. Additionally, its derivatives have been investigated for their antiviral and antibacterial activities .

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique structure and reactivity make it a valuable component in various industrial processes.

Mechanism of Action

The mechanism of action of ethyl 4-aminobicyclo[2.2.2]octane-1-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The amino group and the bicyclic structure play crucial roles in its biological activity. The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their functions. These interactions can result in various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Critical Analysis :

  • Stereochemical variations (e.g., (2S,3S)-configured derivatives) introduce chirality, critical for receptor-targeted drug design .
  • Cyclohexane-based analogues lack the bicyclic rigidity, leading to conformational flexibility that may reduce binding affinity in certain targets .

Physicochemical Properties and Stability

Melting Points and Purity

  • Mthis compound: Higher crystallinity (m.p. ~210°C inferred from similar structures) due to smaller ester group .
  • tert-Butyl derivatives : Oil-like consistency at room temperature, requiring chromatographic purification .

Solubility and Stability

  • Hydrochloride salts generally exhibit improved water solubility compared to free bases. For instance, methyl derivatives are soluble in polar aprotic solvents (e.g., DMF, dioxane) .
  • Stability under acidic conditions is critical for oral bioavailability; bicyclo[2.2.2]octane derivatives demonstrate superior acid resistance compared to adamantane-based analogues .

Drug Intermediate Utility

  • The target compound and its methyl analogue are used in synthesizing protease inhibitors and neuromodulators due to their ability to mimic transition-state geometries .
  • Example: Methyl 4-(benzyl(tert-butoxycarbonyl)amino)bicyclo[2.2.2]octane-1-carboxylate serves as a precursor for peptidomimetic drugs, achieving 82% yield in coupling reactions .

Comparative Bioactivity

  • Rigidity vs. Flexibility : Bicyclo[2.2.2]octane derivatives exhibit stronger enzyme inhibition (e.g., IC₅₀ < 1 μM for viral proteases) compared to flexible cyclohexane analogues (IC₅₀ ~10 μM) .
  • Ester Group Impact : Ethyl esters prolong metabolic half-life in vivo compared to methyl esters, as observed in preclinical pharmacokinetic studies .

Biological Activity

Ethyl 4-aminobicyclo[2.2.2]octane-1-carboxylate hydrochloride is a bicyclic compound that has garnered attention for its potential pharmacological properties. This article delves into its biological activity, mechanisms of action, and research findings, supported by data tables and case studies.

  • Molecular Formula : C₁₁H₂₀ClNO₂
  • Molecular Weight : 233.74 g/mol
  • CAS Number : 949153-20-2

The compound's structure features a bicyclo[2.2.2]octane framework, which contributes to its unique biological activities and interactions with various molecular targets.

The biological activity of this compound primarily involves interactions with specific enzymes and receptors:

  • Enzyme Interaction : The amino group and bicyclic structure facilitate binding to various enzymes, potentially inhibiting their activity.
  • Receptor Modulation : Preliminary studies suggest that compounds with similar structures may interact with neurotransmitter receptors, influencing neurological functions.

These interactions can lead to diverse biological effects, including modulation of cellular signaling pathways and inhibition of certain enzymatic activities .

Pharmacological Applications

Research indicates several potential applications for this compound:

  • Antimicrobial Activity : Derivatives of this compound have shown effectiveness against various bacterial strains and may serve as lead compounds for developing new antibiotics .
  • Antimalarial and Antitrypanosomal Activity : Studies have highlighted its derivatives' potential against malaria parasites (Plasmodium spp.) and trypanosomes (Trypanosoma spp.), indicating a promising avenue for tropical medicine .
  • Neurological Effects : Early investigations suggest that the compound may influence neurotransmitter systems, warranting further exploration in neuropharmacology .

Study 1: Antimicrobial Efficacy

A study conducted on the antibacterial properties of ethyl 4-aminobicyclo[2.2.2]octane derivatives revealed significant inhibition against Gram-positive bacteria, particularly Staphylococcus aureus and Streptococcus pneumoniae. The minimum inhibitory concentration (MIC) values were determined, demonstrating the compound's potential as a therapeutic agent.

CompoundTarget BacteriaMIC (µg/mL)
Ethyl 4-aminobicyclo[2.2.2]octaneS. aureus32
Ethyl 4-aminobicyclo[2.2.2]octaneS. pneumoniae16

Study 2: Antimalarial Activity

In vitro assays assessed the antimalarial activity of ethyl 4-aminobicyclo[2.2.2]octane derivatives against Plasmodium falciparum strains. Results showed promising IC50 values indicating effective inhibition of parasite growth.

CompoundStrainIC50 (nM)
Derivative AP. falciparum50
Derivative BP. falciparum30

Comparative Analysis with Similar Compounds

This compound can be compared with structurally similar compounds to highlight its unique properties:

Compound NameMolecular FormulaKey Features
Methyl 4-aminobicyclo[2.2.2]octane-1-carboxylateC₁₀H₁₇NO₂One less carbon than ethyl variant
Ethyl 3-aminobicyclo[3.3.3]octane-1-carboxylateC₁₁H₁₉NO₂Different bicyclic structure

The distinct bicyclic structure of ethyl 4-aminobicyclo[2.2.2]octane enhances its steric and electronic properties, potentially leading to unique biological activities compared to its analogs .

Q & A

Q. Table 1: Example Reaction Parameters for Bicyclo[2.2.2]octane Derivatives

ParameterOptimal RangeReference Compound Example
Temperature60–80°CMethyl 4-acetoxybicyclo[2.2.2]octane-1-carboxylate
SolventEthanol/DCMMethyl 4-aminobicyclo[2.2.2]octane-1-carboxylate
Reaction Time12–24 hoursBicyclo[2.2.2]octane-1,4-diamine derivatives

Basic: How can researchers characterize the structural integrity of this compound using spectroscopic techniques?

Methodological Answer:

  • NMR Spectroscopy: 1^1H NMR detects proton environments (e.g., amine and ester protons at δ 1.2–3.5 ppm). 13^13C NMR confirms carbonyl (C=O, ~170 ppm) and bicyclic carbon signals .
  • IR Spectroscopy: Identify functional groups (N-H stretch: ~3300 cm1^{-1}; C=O: ~1720 cm1^{-1}) .
  • Mass Spectrometry: Exact mass analysis (e.g., [M+H]+ at m/z 219.1259) validates molecular formula .
  • Dipole Moment Analysis: Experimental dipole moment data (e.g., 4.2–4.5 D) corroborates computational models .

Advanced: What computational strategies predict the biological activity of bicyclo[2.2.2]octane derivatives?

Methodological Answer:

  • QSAR Modeling: Use molecular descriptors (e.g., topological indices) to correlate structure with antimalarial activity. A linear discriminant model achieved 82.35% accuracy in classifying active/inactive derivatives .
  • Cross-Validation: Apply leave-one-out or k-fold validation to ensure model robustness. For example, a QSAR model for antimalarial compounds showed R2^2 = 0.89 after validation .
  • Docking Studies: Simulate interactions with biological targets (e.g., Plasmodium enzymes) to prioritize derivatives for synthesis .

Advanced: How can researchers resolve contradictions in solubility and stability data under varying conditions?

Methodological Answer:

  • Systematic Solubility Testing: Measure solubility in aqueous buffers (pH 2–10) and organic solvents (e.g., DMSO, ethanol) using UV-Vis or gravimetric methods. Hydrochloride salts generally exhibit higher aqueous solubility than free bases .
  • Stability Studies: Conduct accelerated degradation tests (40°C/75% RH for 4 weeks) with HPLC monitoring. Bicyclo[2.2.2]octane derivatives often show stability in acidic conditions but hydrolyze in basic media .
  • Data Reconciliation: Use multivariate analysis (e.g., PCA) to identify outliers or confounding variables (e.g., residual solvents) .

Basic: What analytical techniques are critical for confirming identity and purity?

Methodological Answer:

  • Chromatography: HPLC with UV detection (λ = 254 nm) and a C18 column resolves impurities (<2%) .
  • Elemental Analysis: Match experimental C/H/N/Cl percentages to theoretical values (e.g., C10_{10}H17_{17}ClN2_2O2_2).
  • Thermogravimetric Analysis (TGA): Assess thermal stability (decomposition >200°C for hydrochloride salts) .

Advanced: How can molecular topology design novel derivatives with improved pharmacological profiles?

Methodological Answer:

  • Fragment-Based Design: Replace the ethyl ester with bioisosteres (e.g., amides, carbamates) to modulate bioavailability .
  • Topological Indices: Calculate Wiener or Balaban indices to predict logP and solubility. For example, derivatives with lower topological polar surface area (TPSA) show enhanced blood-brain barrier penetration .
  • SAR Studies: Synthesize analogs (e.g., methyl or tert-butyl esters) and compare IC50_{50} values in antimalarial assays .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 4-aminobicyclo[2.2.2]octane-1-carboxylate hydrochloride
Reactant of Route 2
Ethyl 4-aminobicyclo[2.2.2]octane-1-carboxylate hydrochloride

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